1-Cloro-3-fluoro-2-yodobenceno

Descripción general

Descripción

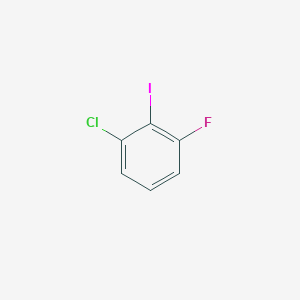

1-Chloro-3-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H3ClFI It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring

Aplicaciones Científicas De Investigación

Chemical Synthesis

1-Chloro-3-fluoro-2-iodobenzene serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated structure allows for selective reactions in synthetic pathways, particularly in the formation of pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves:

- Halogenation Reactions : Sequential introduction of halogens using reagents such as chlorine and iodine under controlled conditions.

- Catalytic Methods : Utilization of Lewis acids like aluminum chloride (AlCl3) to facilitate chlorination and fluorination reactions.

Medicinal Chemistry

In medicinal chemistry, 1-chloro-3-fluoro-2-iodobenzene is explored for its potential as an intermediate in pharmaceutical synthesis. Its structural features enable modifications that can enhance drug efficacy.

Pharmacological Insights

Recent studies indicate that this compound may inhibit cytochrome P450 enzymes, particularly CYP1A2, which are essential for drug metabolism. This inhibition can lead to significant pharmacokinetic interactions with other medications, highlighting its importance in drug design and safety assessments .

Biological Applications

The compound's reactivity allows it to be used as a probe in biochemical assays. Its ability to form stable complexes with biomolecules makes it valuable for studying enzyme interactions and metabolic pathways.

Case Studies

- Anticancer Activity : Research has shown that halogenated compounds similar to 1-chloro-3-fluoro-2-iodobenzene exhibit enhanced potency against cancer cell lines by inhibiting crucial metabolic pathways.

- Neuropharmacological Effects : Studies suggest that derivatives can modulate neurotransmitter uptake, indicating potential applications in treating neurodegenerative diseases.

Industrial Applications

In industrial settings, 1-chloro-3-fluoro-2-iodobenzene is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for developing materials with specific functionalities.

Mecanismo De Acción

Target of Action

The primary target of 1-Chloro-3-fluoro-2-iodobenzene is the aromatic ring in organic compounds. The compound is a halogenated aromatic compound, and it can participate in various organic reactions, such as nucleophilic aromatic substitution .

Mode of Action

1-Chloro-3-fluoro-2-iodobenzene can undergo nucleophilic aromatic substitution reactions . In these reactions, one of the halogens (chlorine, fluorine, or iodine) in the aromatic ring is replaced by a nucleophile . The reaction mechanism involves the attack of a nucleophile upon one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex .

Biochemical Pathways

The biochemical pathways affected by 1-Chloro-3-fluoro-2-iodobenzene are primarily those involving the synthesis of benzene derivatives. The compound can participate in reactions such as the Sonogashira coupling and Heck reaction . These reactions proceed via the oxidative addition of the compound .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its absorption, distribution, metabolism, and excretion (adme) properties . For instance, its lipophilicity (Log Po/w) is 2.19, suggesting that it may be absorbed well in the body . Its water solubility is moderately low, which could affect its distribution and excretion .

Result of Action

The result of the action of 1-Chloro-3-fluoro-2-iodobenzene depends on the specific reaction it is involved in. In nucleophilic aromatic substitution reactions, it can lead to the formation of new aromatic compounds with different properties . In metal-catalyzed couplings, it can lead to the formation of complex organic compounds .

Métodos De Preparación

1-Chloro-3-fluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with a fluorobenzene derivative, the compound can be subjected to chlorination and iodination under controlled conditions. The reaction typically involves the use of halogenating agents such as chlorine gas and iodine, often in the presence of catalysts or under specific temperature and pressure conditions .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactions or the use of advanced catalytic systems to ensure high yields and purity of the final product .

Análisis De Reacciones Químicas

1-Chloro-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine, fluorine, or iodine) are replaced by nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide can yield phenolic derivatives, while coupling reactions can produce complex biaryl structures .

Comparación Con Compuestos Similares

1-Chloro-3-fluoro-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:

1-Chloro-2-fluoro-4-iodobenzene: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.

1-Bromo-3-fluoro-2-iodobenzene: The presence of a bromine atom instead of chlorine can alter the compound’s reactivity and the types of reactions it undergoes.

1-Chloro-3-fluoro-4-iodobenzene:

The uniqueness of 1-Chloro-3-fluoro-2-iodobenzene lies in its specific arrangement of halogen atoms, which influences its reactivity and makes it suitable for particular synthetic applications and research studies .

Actividad Biológica

1-Chloro-3-fluoro-2-iodobenzene is an aromatic halogenated compound with the molecular formula C₆H₃ClFI. Its unique structure, featuring chlorine, fluorine, and iodine substituents on a benzene ring, positions it as a compound of interest in medicinal chemistry and agrochemical applications. This article reviews the biological activity of 1-chloro-3-fluoro-2-iodobenzene, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

1-Chloro-3-fluoro-2-iodobenzene is characterized by:

- Molecular Weight : 256.44 g/mol

- Boiling Point : 217 °C

- Density : 1.980 g/cm³

- Solubility : Moderately soluble in organic solvents (0.0255 mg/ml) .

Biological Activity Overview

Halogenated aromatic compounds, including 1-chloro-3-fluoro-2-iodobenzene, are known for their diverse biological activities, particularly antimicrobial and antifungal properties. The presence of iodine is often linked to enhanced biological activity due to its ability to form halogen bonds, which can influence molecular interactions in biological systems .

Case Studies and Research Findings

While direct studies on 1-chloro-3-fluoro-2-iodobenzene are scarce, several related investigations provide insights into its potential applications:

- Synthetic Applications : The compound has been utilized as an intermediate in organic synthesis, particularly in nucleophilic aromatic substitution reactions. This reactivity suggests that it could serve as a scaffold for developing more complex biologically active molecules .

- Halogen Bonding Studies : Research into CF₂X moieties (where X can be Cl, Br, or I) has highlighted their role as strong halogen bond donors. These interactions are crucial for the design of new therapeutic agents targeting specific proteins involved in diseases . Such studies imply that 1-chloro-3-fluoro-2-iodobenzene may also exhibit similar binding characteristics.

- Computational Studies : Computational analyses have been employed to explore the conformational dynamics and binding affinities of halogenated compounds. These studies suggest that the unique electronic properties imparted by halogens can enhance binding to biological targets .

Propiedades

IUPAC Name |

1-chloro-3-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFI/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUUTAFMFQSXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560935 | |

| Record name | 1-Chloro-3-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127654-70-0 | |

| Record name | 1-Chloro-3-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.